molecular formula C14H14N4O2S B2660642 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide CAS No. 2034340-87-7

5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2660642
CAS No.: 2034340-87-7
M. Wt: 302.35
InChI Key: MDBSIJJRWIIBPJ-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrazole ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl]-1,2-oxazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(pyridin-3-yl)ethyl]-1,2-oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with

Properties

IUPAC Name

5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-12(7-17-20-10)14(19)15-8-13(11-3-6-21-9-11)18-5-2-4-16-18/h2-7,9,13H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSIJJRWIIBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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